molecular formula C23H19ClN2O5 B12535100 Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate CAS No. 675198-89-7

Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate

Cat. No.: B12535100
CAS No.: 675198-89-7
M. Wt: 438.9 g/mol
InChI Key: FMJIUJIIBSGCCH-UHFFFAOYSA-M
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Description

Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is a heterocyclic organic compound that belongs to the pyrazinium family This compound is characterized by the presence of a pyrazine ring substituted with a 4-methoxyphenyl group and two phenyl groups, along with a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to various substituted pyrazinium compounds.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, Pyrazinium derivatives are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are continually expanding.

Mechanism of Action

The mechanism of action of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazinium, 1-(4-chlorophenyl)-3,5-diphenyl-, perchlorate
  • Pyrazinium, 1-(4-methylphenyl)-3,5-diphenyl-, perchlorate
  • Pyrazinium, 1-(4-nitrophenyl)-3,5-diphenyl-, perchlorate

Uniqueness

Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and application.

Properties

CAS No.

675198-89-7

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,5-diphenylpyrazin-1-ium;perchlorate

InChI

InChI=1S/C23H19N2O.ClHO4/c1-26-21-14-12-20(13-15-21)25-16-22(18-8-4-2-5-9-18)24-23(17-25)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FMJIUJIIBSGCCH-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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